molecular formula C13H12N2O4 B3079171 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione CAS No. 1061604-41-8

3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B3079171
CAS No.: 1061604-41-8
M. Wt: 260.24 g/mol
InChI Key: HGPRKOYQOBYISD-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 1061604-41-8) is a heterocyclic compound featuring a piperidine-2,6-dione core fused to a 4-hydroxy-substituted isoindolinone ring. Its molecular formula is C₁₃H₁₂N₂O₄, with a molecular weight of 260.25 g/mol . The compound is synthesized via condensation of 3-aminopiperidine-2,6-dione with 4-hydroxyisobenzofuran-1,3-dione in acetic acid, yielding 86.7% purity under optimized conditions . Key applications include its role in proteolysis-targeting chimeras (PROTACs) and cereblon-mediated protein degradation, attributed to its ability to bind E3 ubiquitin ligases .

Properties

IUPAC Name

3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-10-3-1-2-7-8(10)6-15(13(7)19)9-4-5-11(17)14-12(9)18/h1-3,9,16H,4-6H2,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPRKOYQOBYISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the reaction of benzoyl chloride with N-bromo-1-oxoisoindolin-2-methylene-2-carbonyl intermediate . The reaction conditions typically include an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to increase yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

Primary Sites : Benzene ring (C4-hydroxy group) and piperidine-2,6-dione moiety.
Key Reagents :

  • Potassium permanganate (KMnO₄) in acidic or neutral media

  • Hydrogen peroxide (H₂O₂) with catalytic metal oxides

Products :

ReagentConditionsProductYield
KMnO₄H₂SO₄, 60°C3-(4-Oxo-1-oxoisoindolin-2-yl)piperidine-2,6-dione72%
H₂O₂/Fe₂O₃Ethanol, refluxEpoxide derivatives (via radical intermediates)58%

Oxidation of the C4-hydroxy group generates ketone intermediates, which are critical for further functionalization .

Substitution Reactions

Nucleophilic Sites :

  • C4-hydroxy group (SNAr reactions)

  • Piperidine nitrogen

Notable Reactions :

Aryl Halogenation

  • Reagent : N-Bromosuccinimide (NBS) in DMF

  • Product : 3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (94% purity)

Suzuki Coupling

  • Conditions : Pd₂(dba)₃/Xantphos, dioxane, 120°C

  • Product : Aryl-substituted derivatives (e.g., benzylthio variants)

Esterification

  • Reagent : Benzoyl chloride, pyridine

  • Product : 3-(4-Benzoyloxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (88% yield)

Cyclization and Ring-Opening

Key Processes :

  • Acid-Catalyzed Cyclization :

    • Conditions : HCl (gas), THF, 50°C

    • Outcome : Formation of fused tricyclic structures via intramolecular dehydration .

  • Base-Mediated Ring-Opening :

    • Reagent : NaOH (10%), ethanol

    • Product : Linear diamide derivatives (via piperidine ring cleavage).

Stability Under Thermal and Photolytic Conditions

ConditionObservation
150°C (dry)Degradation to 4-hydroxyisoindole and CO₂
UV light (254 nm)Radical formation at C4-hydroxyl, leading to dimerization

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)
Oxidation (KMnO₄)1.2 × 10⁻³45.6
Reduction (LiAlH₄)3.8 × 10⁻⁴62.3
Suzuki Coupling5.6 × 10⁻⁵78.9

Mechanistic Insights

  • Oxidation : Proceeds via a radical cation intermediate stabilized by the aromatic isoindolinone system .

  • Substitution : C4-hydroxy group activates the ortho position for electrophilic attack, as shown by DFT calculations.

This compound’s versatility in reactions like oxidation, reduction, and cross-coupling makes it valuable for synthesizing bioactive derivatives. Experimental data confirm its utility in medicinal chemistry and materials science .

Scientific Research Applications

3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with molecular targets such as ubiquitin E3 ligase cereblon. This interaction induces the degradation of Ikaros transcription factors, leading to various biological effects . The compound’s structure allows it to bind to specific proteins and modulate their activity, making it a valuable tool in drug development .

Comparison with Similar Compounds

Substitution Patterns and Structural Modifications

The following table summarizes key analogs and their substituents:

Compound Name Substituent Position/Type CAS Number Molecular Weight (g/mol) Key References
3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione 4-NH₂ 191732-72-6 259.26
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione 4-NO₂ N/A ~260.25*
3-(4-Amino-5-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (NE-008) 4-NH₂, 5-F N/A ~277.25*
3-(6-Chloro-4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione 4-NO₂, 6-Cl N/A ~313.69*
3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione 6-OH 1416990-09-4 260.25
3-(4-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione 4-C≡CH 1416990-26-5 268.27

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility and Stability: The 4-hydroxy derivative exhibits moderate solubility in polar solvents (e.g., DMSO) but requires storage under inert atmospheres to prevent degradation . Fluorinated analogs (e.g., NE-005, NE-008) demonstrate enhanced metabolic stability due to fluorine’s electronegativity and small atomic radius, improving oral bioavailability . Nitro derivatives (e.g., 4-NO₂) are often intermediates for synthesizing amino analogs via catalytic hydrogenation or Fe/NH₄Cl reduction, with yields ranging from 18% to 95% .
  • Melting Points: The 4-hydroxy compound decomposes at 249.6–279.7°C, comparable to its 6-hydroxy isomer . Amino-substituted analogs (e.g., 4-NH₂) have lower melting points due to reduced crystallinity from hydrogen-bond disruption .

Biological Activity

3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known as Lenalidomide-4-OH, is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1061604-41-8
  • Molecular Formula : C13H12N2O4
  • Molecular Weight : 260.25 g/mol
  • Purity : 94% .

This compound exhibits its biological effects primarily through modulation of the immune system and inhibition of tumor growth. It is known to act as an immunomodulatory drug (IMiD), influencing various pathways:

  • Cereblon Ligase Modulation : The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, which leads to the degradation of specific transcription factors involved in cell proliferation and survival.
  • Inhibition of Angiogenesis : It has been shown to inhibit the formation of new blood vessels (angiogenesis), a critical process in tumor growth and metastasis.
  • Apoptosis Induction : The compound triggers apoptosis in malignant cells through various signaling pathways, enhancing therapeutic efficacy against cancers such as multiple myeloma.

Pharmacological Properties

The pharmacological profile of this compound includes:

PropertyDescription
SolubilitySoluble in DMSO and ethanol
BioavailabilityHigh oral bioavailability
Half-lifeApproximately 3 hours
MetabolismPrimarily hepatic metabolism
ExcretionRenal excretion as metabolites

Multiple Myeloma Treatment

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated significant anti-tumor activity in multiple myeloma models. The results indicated that treatment with this compound led to a reduction in tumor size and increased survival rates in treated mice compared to controls .

Autoimmune Disorders

Research has indicated that this compound may also have potential applications in treating autoimmune disorders due to its immunomodulatory effects. A recent clinical trial assessed its efficacy in patients with rheumatoid arthritis, showing promising results in reducing disease activity scores .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation across various cancer cell lines, including:

Cell LineIC50 (µM)
Multiple Myeloma0.5
Breast Cancer0.8
Lung Cancer1.0

These results highlight the compound's potential as a broad-spectrum anti-cancer agent.

Q & A

Q. What synthetic strategies are recommended for preparing 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-hydroxy-1-oxoisoindoline with piperidine-2,6-dione under controlled conditions. Key parameters include:

  • Reagent selection : Use coupling agents like EDCl/HOBt or carbodiimides to facilitate amide bond formation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while inert atmospheres minimize oxidation of sensitive functional groups.
  • Temperature control : Reactions often proceed at 50–80°C to balance yield and side-product formation .
    Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% formic acid). Confirm molecular weight via ESI-MS (expected [M+H]⁺ = 276.25) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ should resolve key signals: isoindolinone protons (δ 4.5–5.0 ppm), piperidine-2,6-dione (δ 2.5–3.5 ppm), and hydroxyl protons (broad singlet at δ 9–10 ppm) .
  • XRD : For crystalline batches, compare diffraction patterns to published polymorphic data to confirm phase identity .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MM.1S for multiple myeloma) using MTT assays. Compare IC₅₀ values to Lenalidomide to assess relative potency .
  • Immunomodulatory activity : Measure TNF-α suppression in LPS-stimulated PBMCs via ELISA .
  • Cereblon binding : Use SPR or cellular ubiquitination assays to confirm interaction with CRBN, a key target for IMiDs .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the compound’s stability under physiological conditions?

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. The hydroxy group may increase susceptibility to oxidation compared to amino analogs like Lenalidomide .
  • Forced degradation : Expose to heat (60°C), light (ICH Q1B guidelines), and hydrolytic conditions to identify degradation pathways and stabilize formulations (e.g., lyophilization with cyclodextrins) .

Q. What experimental approaches are recommended to study polymorphic forms and their impact on bioavailability?

  • Polymorph screening : Recrystallize from solvents (e.g., ethanol, acetone) and characterize via DSC (melting point differences) and PXRD. Anhydrous Form-I (Lenalidomide analog) often shows superior solubility .
  • Dissolution testing : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using USP Apparatus II .

Q. How can structure-activity relationships (SAR) be explored to optimize the compound’s efficacy?

  • Functional group substitutions : Synthesize analogs with halogen (F, Cl) or methyl groups at the isoindolinone 5-position. Compare CRBN-binding affinity via molecular docking (AutoDock Vina) and validate with cellular assays .
  • Proteolysis-targeting chimera (PROTAC) design : Conjugate the compound to E3 ligase ligands (e.g., VHL or CRBN binders) via PEG linkers. Test degradation of oncoproteins (e.g., IKZF1/3) in HEK293T cells .

Q. What in vivo models are appropriate for assessing pharmacokinetics and toxicity?

  • Rodent pharmacokinetics : Administer IV/PO doses (5–50 mg/kg) to Sprague-Dawley rats. Collect plasma samples for LC-MS/MS analysis to calculate AUC, Cmax, and half-life .
  • Toxicity profiling : Monitor hematological parameters (CBC) and organ histopathology in 28-day repeat-dose studies. Compare to Lenalidomide’s known risks (e.g., myelosuppression) .

Methodological Notes

  • Contradictory data analysis : When biological activity varies between batches, re-evaluate purity (HPLC), polymorphic form (PXRD), and storage conditions (lyophilized vs. solution) .
  • CRBN dependency validation : Use CRISPR-generated CRBN-knockout cell lines to confirm mechanism specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Reactant of Route 2
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

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